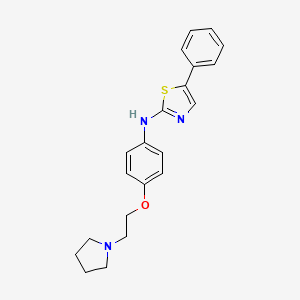
Mefruside
概要
説明
Mefruside (INN) is a diuretic indicated for the treatment of edema and hypertension . It was developed by Bayer A.G. and is sold under the tradename Baycaron .
Molecular Structure Analysis
Mefruside has a molecular formula of C13H19ClN2O5S2 and an average mass of 382.883 Da . Its structure includes a tetrahydrofuran group, a sulphonamide group, and a chlorobenzene group .科学的研究の応用
Diuretic Application
Mefruside is a sulphonamide diuretic . It has some structural resemblance to frusemide and the thiazides . This makes it useful in managing conditions where fluid retention is a problem, such as heart failure, liver cirrhosis, and certain kidney disorders.
Enhanced Sodium/Potassium Excretion
The drug has an enhanced Sodium/Potassium excretion ratio . This property can be beneficial in conditions where there is an imbalance in the body’s Sodium/Potassium levels.
Sustained Action with Slow Onset
Mefruside has a sustained action with a slow onset . This means that it doesn’t start working immediately after being taken, but its effects last for a long time. This can be advantageous in managing chronic conditions.
Pharmacokinetics Research
Mefruside has been used in pharmacokinetics research . In one study, single oral doses of Mefruside were administered to eight healthy human subjects, and plasma, red blood cells, and urine were assayed for up to 50 hours .
Metabolites Research
The concentrations of two active metabolites of Mefruside, 5-oxomefruside (mefruside-lactone) and its hydroxy carboxylic acid analogue, were also measured in the same study . This research helps in understanding the metabolism of the drug and its effects on the body.
Safety and Hazards
Mefruside should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should also be kept away from sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Relevant Papers
- “Mefruside - a new diuretic” provides a preliminary report of its pharmacological properties and therapeutic efficacy in oedema and hypertension .
- “Mefruside: A Preliminary Report of its Pharmacological Properties and Therapeutic Efficacy in Oedema and Hypertension” discusses its onset and duration of action and pattern of electrolyte excretion .
作用機序
Target of Action
Mefruside primarily targets the NCC (Sodium-Chloride Cotransporter) . The NCC plays a crucial role in maintaining the balance of sodium and chloride ions in the body, which is essential for various physiological processes, including fluid balance and blood pressure regulation .
Mode of Action
Mefruside acts as an inhibitor of the NCC . By inhibiting the NCC, Mefruside disrupts the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .
Biochemical Pathways
It is known that the inhibition of the ncc leads to a disruption in the reabsorption of sodium and chloride ions in the kidneys . This disruption can affect various downstream effects, including fluid balance and blood pressure regulation .
Pharmacokinetics
Mefruside is rapidly absorbed into the plasma with a mean half-life of 0.5 hours . It exhibits a 4-fold interindividual difference in elimination half-life, ranging from 2.9 to 12.5 hours . The total volume of distribution ranges from 314 to 518 liters . Mefruside is also found to distribute instantaneously between plasma and red cells, with the concentration in red cells being about 30 times higher than in plasma . A mean total of 0.49% of the dose is excreted as the unchanged compound in urine over infinite time .
Result of Action
The primary result of Mefruside’s action is its diuretic effect, which leads to increased excretion of sodium and chloride ions in the urine . This can result in a decrease in blood volume, which can help to lower blood pressure . Additionally, Mefruside has been found to have a significant antihypertensive effect of its own .
特性
IUPAC Name |
4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNOERSLNYGGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048844 | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mefruside | |
CAS RN |
7195-27-9 | |
| Record name | Mefruside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefruside [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefruside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mefruside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFRUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mefruside?
A1: Mefruside is a diuretic that exerts its primary effect by inhibiting sodium reabsorption in the functional cortical diluting segment of the ascending limb of the loop of Henle and the distal nephron. [] This leads to increased excretion of sodium and chloride in the urine. [, , , ]
Q2: How does mefruside's mechanism of action differ from that of furosemide?
A2: While both mefruside and furosemide are diuretics, they differ in their effects on renal hemodynamics. Mefruside has been shown to increase renal vascular resistance and decrease renal blood flow, while furosemide decreases renal vascular resistance and increases renal blood flow. []
Q3: What is the impact of mefruside on blood pressure and how is it related to sodium sensitivity?
A3: Mefruside lowers blood pressure, particularly in individuals with high sodium sensitivity. [, ] It achieves this primarily by increasing sodium excretion, thereby making blood pressure less sensitive to sodium intake. [] This effect is more pronounced in patients whose blood pressure is initially sensitive to sodium. []
Q4: How does mefruside compare to spironolactone in terms of its effect on blood pressure, blood volume, and plasma renin activity?
A5: In a study comparing the two diuretics, spironolactone was found to induce greater reductions in blood pressure and blood volume, and a more pronounced increase in plasma renin activity compared to mefruside. [] This difference may be attributed to the distinct mechanisms of action and potencies of the two drugs. []
Q5: Can mefruside affect intracellular electrolyte concentrations?
A6: Yes, studies have shown that long-term treatment with mefruside in hypertensive patients can lead to a significant decrease in intracellular water content and an increase in intracellular sodium concentration in muscle tissue. [, ] These changes might be related to the drug's antihypertensive effect, but further research is needed to clarify this relationship. []
Q6: Is there information available on the material compatibility and stability of mefruside under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of mefruside. Therefore, detailed information about its material compatibility and stability under various conditions is not available in these papers.
Q7: Does mefruside exhibit any catalytic properties?
A7: Mefruside is primarily recognized for its diuretic action and is not reported to possess significant catalytic properties.
Q8: Has computational chemistry been employed to study mefruside?
A8: While the provided research does not delve into computational studies on mefruside specifically, it's worth noting that techniques like quantitative structure-activity relationship (QSAR) modeling can be used to understand the relationship between a drug's structure and its activity. Such approaches could be applied to mefruside in future research.
Q9: What is known about the stability of mefruside formulations and strategies to enhance its solubility or bioavailability?
A9: The research primarily focuses on mefruside's clinical effects and does not provide detailed information on the stability of its formulations or specific strategies employed to enhance its solubility or bioavailability.
Q10: Is there information available on SHE (Safety, Health, and Environment) regulations pertaining to mefruside?
A10: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. As a result, they do not offer detailed insights into the specific SHE regulations governing the drug.
Q11: What is the duration of action of mefruside?
A14: Mefruside has a relatively long duration of action, with its diuretic effect extending for approximately 20 hours after a single oral dose. []
Q12: What are the long-term effects of mefruside treatment?
A16: Long-term treatment with mefruside has been associated with a decrease in serum potassium levels and an increase in serum uric acid levels. [, ]
Q13: Has mefruside been investigated in animal models of hypertension?
A17: Yes, studies using spontaneously hypertensive rats (SHR) have been conducted to evaluate the effects of mefruside on blood pressure and other parameters. []
Q14: Are there specific drug delivery strategies being explored to enhance the targeted delivery of mefruside?
A14: The provided research focuses on the clinical application and effects of mefruside and does not delve into specific drug delivery strategies for the compound.
Q15: Have any biomarkers been identified to predict the efficacy of mefruside or monitor treatment response?
A15: The research articles provided do not delve into the identification of specific biomarkers for predicting mefruside efficacy or monitoring treatment response.
Q16: What analytical methods have been used to determine mefruside concentrations in biological samples?
A23: Gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify mefruside and its metabolites in blood plasma and urine. [, ] This method allows for sensitive and specific analysis of the drug in biological matrices.
Q17: Is there information available regarding the environmental impact and degradation of mefruside?
A17: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. Therefore, they do not offer detailed insights into its environmental impact or degradation pathways.
Q18: Are there studies on the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability?
A18: The research does not offer detailed insights into the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability.
Q19: What measures are taken to ensure the quality and consistency of mefruside during manufacturing?
A19: The provided research focuses on the pharmacological and clinical aspects of mefruside and does not provide specific information about quality control measures employed during its manufacturing.
Q20: Is there evidence that mefruside elicits an immune response?
A20: The research primarily focuses on the pharmacological and clinical aspects of mefruside and does not include information about its potential immunogenicity.
Q21: Does mefruside interact with drug transporters or affect drug-metabolizing enzymes?
A21: While the provided research doesn't extensively detail specific interactions, it's important to note that mefruside, like many drugs, could potentially interact with drug transporters or influence drug-metabolizing enzymes. Further research would be needed to characterize any such interactions.
Q22: What is known about the biocompatibility and biodegradability of mefruside?
A22: The research primarily focuses on the pharmacological and clinical aspects of mefruside. Consequently, it doesn't offer specific details about its biocompatibility or biodegradability.
Q23: Are there alternative drugs with similar mechanisms of action to mefruside?
A30: Yes, there are other diuretic drugs available that share similarities in their mechanisms of action with mefruside. These include other thiazide diuretics and loop diuretics. [, , ]
Q24: What are some essential resources for researchers studying mefruside and similar compounds?
A24: Key resources for researchers investigating mefruside and related compounds include access to scientific databases like PubMed and Semantic Scholar, research laboratories equipped for analytical chemistry techniques (e.g., GC-MS, HPLC), and collaborations with clinicians or institutions conducting clinical trials.
Q25: How has the research on mefruside contributed to the broader field of hypertension management?
A32: Research on mefruside has added to the understanding of diuretics in hypertension management, particularly their impact on sodium sensitivity and blood pressure regulation. [, ] It highlights the importance of individualized treatment approaches considering factors like patient characteristics and potential long-term metabolic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



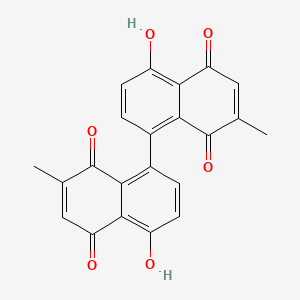

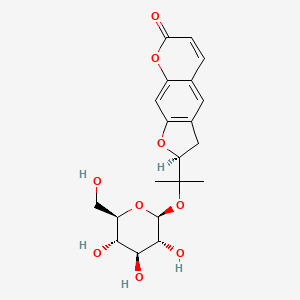


![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)
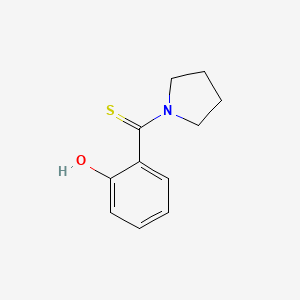
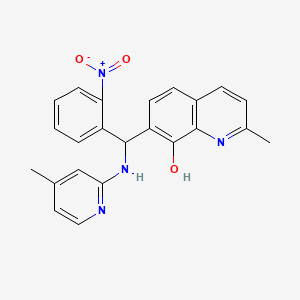
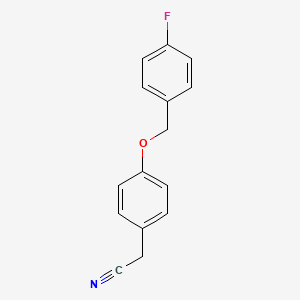
![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
